Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-
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Overview
Description
Crofelemer is a botanical drug substance derived from the latex of the Croton lechleri tree, commonly known as “dragon’s blood.” It is a purified oligomeric proanthocyanidin and is marketed under the trade name Mytesi. Crofelemer is primarily used as an antidiarrheal agent for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS who are on antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crofelemer is extracted from the bark latex of the Croton lechleri tree. The extraction process involves collecting the latex, followed by purification to isolate the active oligomeric proanthocyanidins. The latex is subjected to various chromatographic techniques to separate and purify the desired compounds .
Industrial Production Methods
The industrial production of Crofelemer involves large-scale extraction and purification processes. Good agricultural and collection practices are implemented to ensure batch-to-batch consistency. The latex is collected, processed, and purified using advanced chromatographic methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Crofelemer undergoes minimal chemical reactions due to its complex polymeric structure. It is primarily stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Given its stability, Crofelemer does not require specific reagents or conditions for its reactions. The primary focus is on maintaining its structural integrity during extraction and purification .
Major Products Formed
The major product formed from the extraction and purification of Crofelemer is the oligomeric proanthocyanidin itself, which is used in its purified form for therapeutic applications .
Scientific Research Applications
Crofelemer has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.
In the field of pharmacology, Crofelemer serves as a model system for studying complex mixture drugs. Its unique properties and mechanism of action make it a valuable compound for research on chloride channel inhibitors and their therapeutic applications .
Mechanism of Action
Crofelemer exerts its effects by modulating two chloride ion channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). By inhibiting these channels, Crofelemer reduces the secretion of chloride ions into the gut, which in turn decreases the associated secretion of sodium ions and water. This results in improved stool consistency and reduced frequency of watery stools .
The mechanism is selective for CFTR and CaCC, and does not affect other channels involved in intestinal fluid secretion, such as sodium and potassium channels. Crofelemer is minimally absorbed from the gut into the bloodstream and is mostly excreted in the stools .
Comparison with Similar Compounds
Crofelemer is unique in its mechanism of action and source. It is a botanical drug derived from a natural source, unlike many synthetic antidiarrheal agents. Similar compounds include loperamide and diphenoxylate, which are synthetic antidiarrheal agents. these compounds work by slowing down bowel movements, whereas Crofelemer works by inhibiting chloride ion channels .
Similar Compounds
Loperamide: A synthetic antidiarrheal agent that slows down bowel movements.
Diphenoxylate: Another synthetic antidiarrheal agent that works similarly to loperamide.
Crofelemer’s unique botanical origin and mechanism of action make it a valuable addition to the range of antidiarrheal treatments available.
Properties
CAS No. |
19103-02-7 |
---|---|
Molecular Formula |
C16H12Cl4N6 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine |
InChI |
InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H |
InChI Key |
CQICVMXENWMRGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Key on ui other cas no. |
19103-02-7 |
Synonyms |
chloroamide S-330 S 330 S-330 |
Origin of Product |
United States |
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